molecular formula C13H13NO2 B11813723 (3-(5-Methoxypyridin-2-yl)phenyl)methanol CAS No. 1349715-56-5

(3-(5-Methoxypyridin-2-yl)phenyl)methanol

Cat. No.: B11813723
CAS No.: 1349715-56-5
M. Wt: 215.25 g/mol
InChI Key: LQYBFLLKAQEHEO-UHFFFAOYSA-N
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Description

(3-(5-Methoxypyridin-2-yl)phenyl)methanol: is an organic compound with the molecular formula C13H13NO2 It is a derivative of pyridine and phenylmethanol, characterized by the presence of a methoxy group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-Methoxypyridin-2-yl)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and benzaldehyde.

    Reaction Conditions: The key reaction involves the condensation of 5-methoxypyridine with benzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-(5-Methoxypyridin-2-yl)phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (3-(5-Methoxypyridin-2-yl)phenyl)carboxylic acid, while reduction may yield (3-(5-Methoxypyridin-2-yl)phenyl)alkane.

Scientific Research Applications

(3-(5-Methoxypyridin-2-yl)phenyl)methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(5-Methoxypyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The methoxy group and hydroxyl group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-(5-Methoxypyridin-3-yl)phenyl)methanol: Similar structure but with a different position of the methoxy group on the pyridine ring.

    (3-(4-Methoxypyridin-2-yl)phenyl)methanol: Similar structure but with a different position of the methoxy group on the phenyl ring.

Uniqueness

(3-(5-Methoxypyridin-2-yl)phenyl)methanol is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its chemical reactivity and potential applications. This positioning can affect the compound’s binding affinity, reactivity, and overall effectiveness in various applications.

Properties

CAS No.

1349715-56-5

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[3-(5-methoxypyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C13H13NO2/c1-16-12-5-6-13(14-8-12)11-4-2-3-10(7-11)9-15/h2-8,15H,9H2,1H3

InChI Key

LQYBFLLKAQEHEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2=CC=CC(=C2)CO

Origin of Product

United States

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